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Compound of Interest

Compound Name: Aristolactam Biii

Cat. No.: B15580701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data

essential for the characterization of Aristolactam BII, a naturally occurring alkaloid with noted

biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data, alongside the experimental protocols for acquiring this

information. This document is intended to serve as a comprehensive resource for researchers

in natural product chemistry, pharmacology, and drug development.

Core Spectroscopic and Spectrometric Data
The structural elucidation of Aristolactam BII relies on the comprehensive analysis of its NMR

and MS data. The following tables summarize the key quantitative data obtained from 1H NMR,

13C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Data
The 1H and 13C NMR spectra provide a detailed fingerprint of the molecular structure of

Aristolactam BII. The data presented below was acquired in Deuterated Dimethyl Sulfoxide

(DMSO-d6).

Table 1: 1H NMR Spectroscopic Data for Aristolactam BII (in DMSO-d6)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-2 7.30 s -

H-5 9.13 d 8.0

H-6 7.66 t 7.6

H-7 7.82 t 7.8

H-8 8.84 d 8.2

H-9 7.96 s -

NH 9.22 s -

1-OCH3 4.02 s -

2-OCH3 4.12 s -

Table 2: 13C NMR Spectroscopic Data for Aristolactam BII (in DMSO-d6)
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Position Chemical Shift (δ) ppm

C-1 145.4

C-2 104.9

C-3 150.1

C-3a 129.2

C-4 168.2 (C=O)

C-4a 120.4

C-5 128.9

C-5a 126.4

C-6 127.3

C-7 128.0

C-8 129.6

C-8a 135.3

C-9 108.2

C-10a 131.2

C-10b 116.3

1-OCH3 56.4

2-OCH3 61.9

Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information regarding the molecular weight and

fragmentation pattern of Aristolactam BII, confirming its elemental composition and

substructural motifs. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is

a key technique for this analysis.

Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Aristolactam BII
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Ion Calculated m/z Observed m/z

[M+H]+ 280.0917 280.0916

Table 4: Key MS/MS Fragmentation Data for Aristolactam BII ([M+H]+ at m/z 280.0916)

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss
Putative Fragment
Structure

280.0916 265.0680 CH3
Loss of a methyl

radical

280.0916 251.0863 CO
Loss of carbon

monoxide

280.0916 237.0707 C2H3O
Loss of a ketene

group

265.0680 237.0707 CO

Loss of carbon

monoxide from the

demethylated ion

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

characterization of Aristolactam BII.

Sample Preparation for Spectroscopic Analysis
Aristolactam BII is typically isolated from plant material, such as the stem bark of

Goniothalamus velutinus. A general procedure involves:

Extraction: The dried and powdered plant material is subjected to extraction with a suitable

solvent, such as methanol.

Fractionation: The crude extract is then partitioned between different solvents of varying

polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their

solubility.
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Chromatography: The fractions containing the target compound are further purified using

chromatographic techniques, such as column chromatography over silica gel, followed by

preparative thin-layer chromatography (PTLC) to yield pure Aristolactam BII.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Aristolactam BII (typically 1-5 mg) is dissolved in

approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

1H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment is used.

Spectral Width: Typically 0-12 ppm.

Acquisition Time: Approximately 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly

used.

Spectral Width: Typically 0-200 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Several thousand scans (e.g., 1024-4096) are often required due to the

low natural abundance of 13C.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual

solvent peak of DMSO-d6 (δH 2.50 ppm for 1H and δC 39.52 ppm for 13C).

Mass Spectrometry (MS)
High-resolution mass spectrometry is performed using an LC-MS/MS system.

Chromatographic Separation (LC):

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of

formic acid, e.g., 0.1%) and a polar organic solvent like acetonitrile or methanol.

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

Injection Volume: 5-10 µL of a dilute solution of the sample in the initial mobile phase.

Mass Spectrometric Detection (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for

aristolactams.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap is used to obtain accurate mass measurements.

Scan Range: A typical scan range would be m/z 100-1000 for a full scan.

MS/MS Analysis: For fragmentation studies, the protonated molecule ([M+H]+) is selected

as the precursor ion and subjected to collision-induced dissociation (CID) with an inert gas

(e.g., argon or nitrogen) at varying collision energies to generate product ion spectra.

Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the characterization of

Aristolactam BII.
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Figure 1. Experimental workflow for the isolation and characterization of Aristolactam BII.
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Figure 2. Proposed ESI-MS/MS fragmentation pathway for Aristolactam BII.

To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of
Aristolactam BII: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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